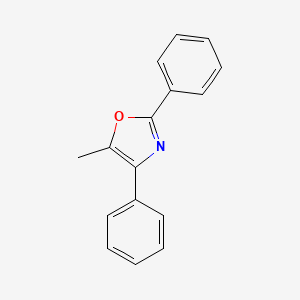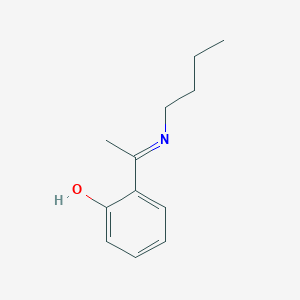
2-(1-(Butylimino)ethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Butylimino)ethyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is of interest due to its unique structure, which includes a butylimino group attached to the ethyl side chain of the phenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Butylimino)ethyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong base and an appropriate nucleophile. Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves large-scale reactions under controlled conditions. The use of transition metal catalysts and high-pressure reactors can enhance the efficiency and yield of the desired product. The scalability of these methods allows for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Butylimino)ethyl)phenol undergoes several types of chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions are common for phenols due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halogenated phenols.
Scientific Research Applications
2-(1-(Butylimino)ethyl)phenol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, such as anticancer activity.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(Butylimino)ethyl)phenol involves its interaction with molecular targets and pathways within biological systems. Phenols are known to exert their effects through the disruption of cellular membranes, inhibition of enzymes, and interaction with proteins. The compound’s antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress .
Comparison with Similar Compounds
2-(1-(Butylimino)ethyl)phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.
2,4-Ditert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
Eugenol: A naturally occurring phenol with antimicrobial and analgesic properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other phenols.
Properties
CAS No. |
54216-00-1 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(N-butyl-C-methylcarbonimidoyl)phenol |
InChI |
InChI=1S/C12H17NO/c1-3-4-9-13-10(2)11-7-5-6-8-12(11)14/h5-8,14H,3-4,9H2,1-2H3 |
InChI Key |
OXHZFLTWVLNLTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


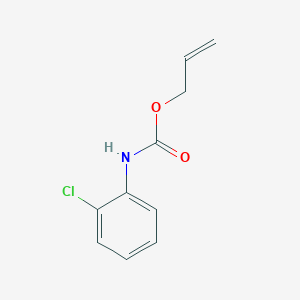

![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)
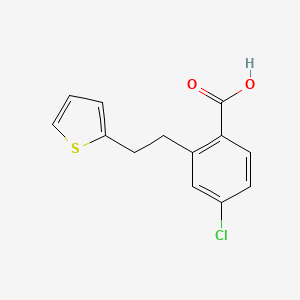
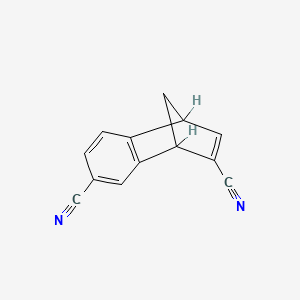

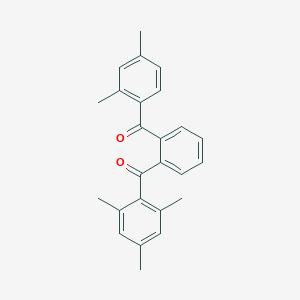
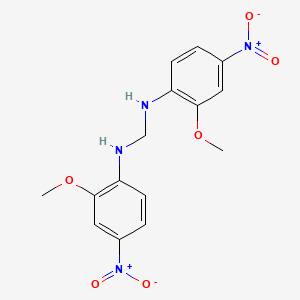

![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)
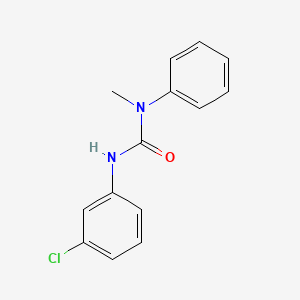
![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate](/img/structure/B11950363.png)
![3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11950366.png)
